molecular formula C16H18N2O3S2 B12786937 5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate CAS No. 82350-97-8

5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate

Cat. No.: B12786937
CAS No.: 82350-97-8
M. Wt: 350.5 g/mol
InChI Key: FBGKGURSDIXAKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate involves several steps. One common method includes the reaction of 5-o-cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine with methanesulfonic acid . The reaction typically occurs in an organic solvent such as ethanol, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate has several scientific research applications:

Properties

CAS No.

82350-97-8

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methanesulfonic acid

InChI

InChI=1S/C15H14N2S.CH4O3S/c16-9-12-3-1-2-4-13(12)10-17-7-5-15-14(11-17)6-8-18-15;1-5(2,3)4/h1-4,6,8H,5,7,10-11H2;1H3,(H,2,3,4)

InChI Key

FBGKGURSDIXAKO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CN(CC2=C1SC=C2)CC3=CC=CC=C3C#N

Origin of Product

United States

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